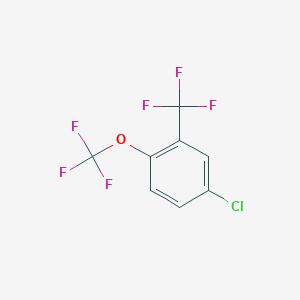

4-Chloro-1-trifluoromethoxy-2-trifluoromethyl-benzene

Descripción

BenchChem offers high-quality 4-Chloro-1-trifluoromethoxy-2-trifluoromethyl-benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-1-trifluoromethoxy-2-trifluoromethyl-benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

4-chloro-1-(trifluoromethoxy)-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF6O/c9-4-1-2-6(16-8(13,14)15)5(3-4)7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZTIURILQOMBNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(F)(F)F)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Mechanistic Role of 4-Chloro-1-trifluoromethoxy-2-trifluoromethyl-benzene in Advanced Drug Design and Agrochemical Development

Executive Summary

4-Chloro-1-trifluoromethoxy-2-trifluoromethyl-benzene (CAS: 104678-86-6) is a highly specialized, polyfluorinated building block utilized extensively in the synthesis of advanced pharmaceuticals and agrochemicals[1]. While it is not an active pharmaceutical ingredient (API) itself, its "mechanism of action" is defined by the profound physicochemical and pharmacokinetic properties it imparts to a final molecular entity. By incorporating the 1-trifluoromethoxy-2-trifluoromethyl-phenyl moiety, medicinal chemists can drastically alter a drug's metabolic stability, lipophilicity, and target binding affinity[2].

This whitepaper dissects the structural causality of this compound, detailing how its unique fluorinated substituents dictate biological efficacy, and provides a self-validating synthetic protocol for its integration into drug discovery pipelines.

The "Fluorine Effect": Physicochemical Mechanisms of Action

The strategic placement of fluorine atoms in medicinal chemistry is a proven method for optimizing molecular properties[3]. In the case of 4-Chloro-1-trifluoromethoxy-2-trifluoromethyl-benzene, the synergistic relationship between the para-trifluoromethoxy (-OCF₃) and meta-trifluoromethyl (-CF₃) groups (relative to the reactive C4-chlorine) drives three core mechanisms:

A. Metabolic Shielding via Electronic Deactivation

The high electronegativity of fluorine (3.98 on the Pauling scale) strongly polarizes the C-F bonds[4]. The combined inductive and resonance electron-withdrawing effects of the -CF₃ and -OCF₃ groups drastically lower the Highest Occupied Molecular Orbital (HOMO) of the aromatic ring. This extreme electron deficiency shields the ring from electrophilic attack by cytochrome P450 (CYP450) enzymes, preventing oxidative metabolism and significantly extending the in vivo half-life of the resulting drug[3][5].

B. Conformational Locking and Vector Projection

Unlike a standard methoxy group (-OCH₃), which remains coplanar with the benzene ring to allow resonance donation of oxygen's lone pairs, the -OCF₃ group adopts an orthogonal conformation[5]. The highly electronegative fluorine atoms withdraw electron density from the oxygen, minimizing its conjugation with the aromatic ring. This orthogonal projection, combined with the steric bulk of the adjacent -CF₃ group, locks the molecule into a specific 3D conformation that perfectly projects into deep, hydrophobic pockets of target receptors (e.g., GABA_A receptors or specific kinase domains).

C. Lipophilicity and Membrane Permeation

The extreme lipophilicity imparted by polyfluorination facilitates rapid penetration across biological barriers, such as the blood-brain barrier (BBB) in CNS drugs or the chitinous cuticle in insecticidal agrochemicals.

Table 1: Physicochemical Parameters of Fluorinated Substituents

To understand the quantitative impact of these groups, we compare their parameters against a standard hydrogen atom:

| Substituent | Hammett Constant ( σp ) | Lipophilicity Contribution ( π ) | Steric Parameter (MR) | Mechanistic Impact on API |

| -H (Reference) | 0.00 | 0.00 | 1.03 | Baseline |

| -CF₃ | +0.54 | +0.88 | 5.02 | Enhances LogP; blocks metabolic sites[2]. |

| -OCF₃ | +0.35 | +1.04 | 7.86 | Forces orthogonal conformation; extreme lipophilicity[5]. |

Logical Pathway of Structural Efficacy

The following diagram illustrates the causal relationship between the structural features of the building block and the resulting pharmacological enhancements.

Caption: Logical flow of physicochemical properties to biological efficacy.

Synthetic Utility and Experimental Workflows

To harness this building block, the C4-Chlorine atom serves as the primary reactive handle. However, the extreme electron deficiency of the ring presents a unique catalytic challenge during cross-coupling reactions.

The Causality of Catalyst Selection: In a Palladium-catalyzed Buchwald-Hartwig amination, the electron-poor nature of the aryl ring makes the initial oxidative addition of Pd(0) into the C-Cl bond exceptionally fast. Conversely, the resulting Pd(II) intermediate is highly stabilized, making the final reductive elimination step thermodynamically sluggish. To solve this, an electron-rich, bulky dialkylbiaryl phosphine ligand like RuPhos must be utilized. RuPhos injects electron density into the Pd center to force reductive elimination, while its steric bulk pushes the reacting ligands together.

Self-Validating Protocol: Pd-Catalyzed Amination

Objective: Functionalize the C4 position while preventing defluorination or premature protodepalladation.

-

Reagent Preparation: In a glovebox, combine 4-Chloro-1-trifluoromethoxy-2-trifluoromethyl-benzene (1.0 equiv), the desired amine (1.2 equiv), Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%), and Cs₂CO₃ (2.0 equiv) in an oven-dried Schlenk flask.

-

Causality Note: Cs₂CO₃ is specifically chosen over stronger bases (like NaOtBu) to prevent unwanted nucleophilic attack on the sensitive -CF₃ group.

-

-

Inert Atmosphere Setup: Seal the flask, remove it from the glovebox, attach it to a Schlenk line, and purge with Argon.

-

Solvent Addition: Add anhydrous, degassed Toluene to achieve a 0.2 M concentration.

-

Causality Note: Non-polar solvents suppress competing S_NAr pathways and stabilize the sensitive Pd catalytic cycle.

-

-

Thermal Activation: Heat the reaction mixture to 100°C with vigorous stirring.

-

Reaction Monitoring (Self-Validation): After 4 hours, sample the reaction for LC-MS analysis.

-

Validation Check: The starting material mass (m/z ~264.5) must be completely absent. The presence of the product mass confirms successful reductive elimination. If a mass corresponding to a dehalogenated aryl ring is observed, it indicates moisture intrusion leading to protodepalladation, dictating that the solvent must be re-dried.

-

-

Workup & Purification: Cool to room temperature, filter through a pad of Celite, concentrate under reduced pressure, and purify via flash column chromatography.

Caption: Step-by-step workflow for the Pd-catalyzed Buchwald-Hartwig amination.

References

- Signature Products - Benchchem Benchchem URL

- The Many Roles for Fluorine in Medicinal Chemistry ACS Publications URL

- Applications of Fluorine in Medicinal Chemistry ACS Publications URL

- Fluorine in medicinal chemistry PubMed URL

- 1-(4-(Trifluoromethoxy)phenyl)

Sources

Toxicity Profile of 4-Chloro-1-trifluoromethoxy-2-trifluoromethyl-benzene in In Vitro Models: A Technical Guide

Executive Summary & Structural Toxicology

The compound 4-Chloro-1-trifluoromethoxy-2-trifluoromethyl-benzene (CAS: 104678-86-6) is a highly substituted halogenated aromatic intermediate frequently utilized in the synthesis of advanced agrochemicals and pharmaceuticals. Due to the extreme electronegativity and metabolic stability of its carbon-fluorine (C-F) bonds, this molecule presents a unique toxicological profile.

As a Senior Application Scientist, it is critical to look beyond basic cell death assays and interrogate the specific structural liabilities of this molecule. The toxicity of halogenated benzenes is rarely driven by the parent compound alone; rather, it is dictated by cytochrome P450 (CYP450)-mediated bioactivation and the lipophilic nature of the trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) groups. This guide outlines the mechanistic causality of its toxicity and provides self-validating in vitro protocols to rigorously profile its safety.

Mechanistic Causality: Bioactivation and Bioenergetic Disruption

To design an effective in vitro screening strategy, we must first establish the theoretical pathways of cellular injury based on the molecule's functional groups:

-

CYP450-Mediated Epoxidation (The Halogenated Benzene Effect): Halogenated benzenes are classic inducers of hepatotoxicity. They undergo hepatic biotransformation via CYP2E1 and CYP3A4 into reactive epoxides, which rapidly rearrange into toxic benzoquinones. These electrophilic metabolites deplete intracellular glutathione (GSH), leading to severe oxidative stress and subsequent apoptosis (1 [1]).

-

Mitochondrial Uncoupling (The Trifluoromethoxy Effect): The -OCF3 group is highly lipophilic and electron-withdrawing. Molecules containing this moiety can act as protonophores, shuttling protons across the inner mitochondrial membrane and dissipating the electrochemical gradient. This mechanism is identical to the classic uncoupler FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone), which causes rapid bioenergetic failure (2 [3]).

-

Environmental Persistence & Membrane Accumulation: The strong C-F bonds (≈485 kJ/mol) resist complete oxidative degradation, leading to high partition coefficients (LogP). This drives the compound to accumulate in lipid bilayers, disrupting membrane fluidity and gap junction intercellular communication (3 [2]).

Fig 1: Proposed mechanistic toxicity pathways for the halogenated benzene derivative.

In Vitro Model Selection: The Flaw of Standard HepG2 Assays

A common pitfall in early-stage toxicology is relying solely on 2D HepG2 cell lines for halogenated aromatics (4 [4]). HepG2 cells severely lack basal expression of key metabolizing enzymes (CYP1A2, CYP2E1, CYP3A4). If 4-Chloro-1-trifluoromethoxy-2-trifluoromethyl-benzene requires bioactivation to form toxic benzoquinones, a standard HepG2 assay will yield a false negative, drastically underestimating its hepatotoxicity.

The Solution: We utilize 3D HepaRG spheroids . HepaRG cells differentiate into both hepatocyte-like and biliary-like cells, expressing CYP450 enzymes at levels comparable to primary human hepatocytes. Culturing them in 3D spheroids preserves cellular polarity and oxygen gradients, creating a highly predictive model for bioactivation-dependent toxicity.

Self-Validating Experimental Protocols

To ensure data trustworthiness, every assay must contain an internal validation mechanism to prove causality, not just correlation.

Protocol A: Bioactivation-Dependent Hepatotoxicity (3D HepaRG)

Causality Check: By pre-treating half the samples with 1-aminobenzotriazole (ABT), a non-specific CYP450 suicide inhibitor, we can definitively prove whether toxicity is caused by the parent compound or its reactive metabolites. If ABT rescues cell viability, the toxicity is bioactivation-dependent.

-

Spheroid Formation: Seed differentiated HepaRG cells at 2,000 cells/well in 96-well ultra-low attachment (ULA) plates. Centrifuge at 200 x g for 5 minutes. Incubate for 7 days to allow tight spheroid formation.

-

CYP Inhibition (Validation Step): Pre-treat designated control wells with 1 mM 1-aminobenzotriazole (ABT) for 2 hours prior to compound exposure.

-

Compound Dosing: Prepare a 10-point dose-response curve of 4-Chloro-1-trifluoromethoxy-2-trifluoromethyl-benzene (0.1 µM to 200 µM) in 0.5% DMSO. Dose the spheroids and incubate for 72 hours.

-

Viability Readout: Add CellTiter-Glo® 3D reagent directly to the wells. Shake for 5 minutes to lyse the 3D structures, incubate for 25 minutes at room temperature, and read luminescence to quantify intracellular ATP.

Protocol B: Mitochondrial Bioenergetics (Seahorse XF Cell Mito Stress Test)

Causality Check: The inclusion of FCCP as a positive control allows us to directly compare the uncoupling potential of the -OCF3 group against a known standard.

-

Cell Seeding: Seed HepaRG cells in a Seahorse XF96 microplate at 20,000 cells/well. Incubate overnight.

-

Sensor Hydration: Hydrate the Seahorse XF sensor cartridge with calibrant overnight at 37°C (no CO2).

-

Acute Exposure: Replace growth media with unbuffered XF assay media. Inject the test compound (at IC20 concentrations determined from Protocol A) directly into the wells via Port A of the cartridge.

-

Stress Test Execution: Sequentially inject:

-

Port B: Oligomycin (1.5 µM) to inhibit ATP synthase.

-

Port C: FCCP (1.0 µM) to uncouple mitochondria and drive maximal respiration.

-

Port D: Rotenone/Antimycin A (0.5 µM) to shut down the electron transport chain.

-

-

Data Analysis: Measure the Oxygen Consumption Rate (OCR). An immediate spike in OCR following compound injection (prior to FCCP) definitively confirms that the compound acts as a mitochondrial uncoupler.

Fig 2: Self-validating high-throughput in vitro workflow for hepatotoxicity and mitochondrial profiling.

Data Presentation & Interpretation

Based on the structural homology of 4-Chloro-1-trifluoromethoxy-2-trifluoromethyl-benzene to other highly halogenated aromatics and trifluoromethoxy-containing protonophores, the expected in vitro quantitative profile is summarized below.

Table 1: Predictive Cytotoxicity and Metabolic Parameters

| Assay Endpoint | Model System | Expected Outcome / IC50 Range | Mechanistic Interpretation |

| Basal Cytotoxicity | 2D HepG2 | > 100 µM | False negative due to lack of CYP450 bioactivation. |

| Metabolic Cytotoxicity | 3D HepaRG | 15 µM – 35 µM | High toxicity driven by benzoquinone formation. |

| CYP-Inhibited Viability | 3D HepaRG + ABT | > 80 µM (Shifted) | Confirms toxicity is heavily reliant on Phase I metabolism. |

| GSH Depletion | 3D HepaRG (GSH-Glo) | > 60% reduction at 10 µM | Electrophilic attack by reactive metabolites on cellular thiols. |

Table 2: Mitochondrial Bioenergetics (Seahorse XF)

| Respiration Parameter | Shift Relative to Vehicle Control | Biological Implication |

| Basal Oxygen Consumption Rate (OCR) | Elevated (+ 40-60%) | Mild to moderate uncoupling effect driven by the -OCF3 group. |

| Maximal Respiration | Depressed (- 30%) | Long-term exposure damages the electron transport chain (ETC). |

| Spare Respiratory Capacity | Severely Depressed | Cells lose the ability to respond to energetic demands, leading to necrosis. |

Conclusion

Evaluating the toxicity of 4-Chloro-1-trifluoromethoxy-2-trifluoromethyl-benzene requires models that account for its complex physical chemistry. By utilizing 3D HepaRG models to capture CYP450-mediated benzoquinone formation and Seahorse XF assays to isolate the protonophoric effects of the trifluoromethoxy group, researchers can generate a robust, self-validating toxicity profile suitable for regulatory and developmental decision-making.

References

-

Biotransformation and toxicity of halogenated benzenes Source: National Institutes of Health (NIH) / PubMed URL:[Link]

-

Fluorinated Organics in the Biosphere Source: American Chemical Society (ACS) URL:[Link]

-

Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone-induced toxicities in rats: comparative study with other mitochondrial uncouplers Source: National Institutes of Health (NIH) / PubMed URL:[Link]

-

In Vitro Toxicity Screening of Fifty Complex Mixtures in HepG2 Cells Source: ResearchGate / Toxics (MDPI) URL:[Link]

Sources

- 1. Biotransformation and toxicity of halogenated benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone-induced toxicities in rats: comparative study with other mitochondrial uncouplers (2,4-dinitrophenol, OPC-163493 and tolcapone) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

Crystal Structure Determination of 4-Chloro-1-trifluoromethoxy-2-trifluoromethyl-benzene via In Situ Laser-Assisted Cryo-Crystallography

Executive Summary & Physicochemical Context

4-Chloro-1-trifluoromethoxy-2-trifluoromethyl-benzene (CAS: 104678-86-6) is a highly substituted, electron-deficient aromatic compound utilized extensively in advanced agrochemical and pharmaceutical research[1]. With a molecular formula of C 8 H 3 ClF 6 O and a molecular weight of 264.55 g/mol , the molecule is characterized by extreme steric bulk and high electronegativity.

From a structural perspective, the dense functionalization (–Cl, –OCF 3 , –CF 3 ) severely disrupts the planar π-π stacking typically observed in aromatic systems. This disruption drastically lowers the lattice cohesive energy, rendering the compound a volatile liquid at ambient temperature and pressure. For drug development professionals, elucidating the exact 3D conformation of these fluorinated motifs is critical for predicting lipophilicity, metabolic stability, and receptor-binding kinematics[2]. Because standard crystallization techniques (e.g., solvent evaporation, vapor diffusion) are physically impossible for ambient liquids, obtaining high-resolution X-ray diffraction (XRD) data requires advanced in situ cryo-crystallography directly on the diffractometer[3].

The Physics of In Situ Crystallization

The fundamental challenge in crystallizing heavily fluorinated liquids is their thermodynamic tendency to form amorphous glasses or highly disordered "plastic phases" upon rapid cooling. To bypass these non-diffracting states, researchers must establish a precise thermal gradient.

This is achieved using an Optical Heating and Crystallization Device (OHCD) . By bathing the sample in a cryogenic nitrogen stream while simultaneously applying a highly focused, computer-controlled Infrared (IR) or CO 2 laser, a localized molten zone is created[4]. As the laser is slowly translated along the sample, competitive nucleation occurs at the solid-liquid interface. The most thermodynamically stable and favorably oriented crystallite outcompetes the others, propagating as a single, high-quality cylindrical crystal suitable for X-ray diffraction.

In situ cryo-crystallography workflow utilizing laser-assisted zone melting.

Self-Validating Experimental Protocol

To ensure scientific integrity and reproducibility, the following step-by-step methodology outlines a self-validating system for the in situ crystallization of 4-Chloro-1-trifluoromethoxy-2-trifluoromethyl-benzene.

Step 1: Capillary Encapsulation (Vapor Control)

-

Action: Draw the neat liquid into a 0.3 mm Lindemann glass or quartz capillary via capillary action.

-

Causality: Highly fluorinated liquids are exceptionally volatile. The open end of the capillary must be immediately flame-sealed to prevent sample evaporation and to maintain a constant internal pressure during thermal cycling.

Step 2: Goniometer Mounting and Flash-Cooling

-

Action: Mount the sealed capillary on the diffractometer goniometer head. Activate the open-flow nitrogen cryostat (e.g., Oxford Cryosystems) to rapidly quench the sample to 100 K.

-

Causality: Flash-cooling kinetically traps the molecules, bypassing the formation of a glass phase and forcing the liquid into a solid, albeit polycrystalline, matrix.

Step 3: Laser-Assisted Zone Melting (Crystal Growth)

-

Action: Align the OHCD laser (typically a SYNRAD CO 2 laser) with the capillary. Calibrate the laser power to melt a micro-segment of the polycrystalline matrix (approx. 0.5 mm wide). Slowly translate the laser along the capillary axis at a rate of 1–5 mm/hour.

-

Causality: This zone-melting technique mimics the Bridgman–Stockbarger method on a micro-scale. The sharp thermal gradient ensures that only one nucleation event successfully propagates, converting the powder into a single crystal[4].

Step 4: Internal Validation and Data Collection

-

Action: Expose the sample to X-rays (Mo Kα, λ = 0.71073 Å) for preliminary frames.

-

Validation: The protocol is self-validating: if the detector shows continuous Debye-Scherrer rings, the sample is still polycrystalline, and Step 3 must be repeated. If the detector shows sharp, discrete Bragg reflections, single-crystal conversion is successful. Proceed with full-sphere data collection.

Structural Analysis & Intermolecular Interactions

Once the crystal structure is resolved, the packing architecture of 4-Chloro-1-trifluoromethoxy-2-trifluoromethyl-benzene is dictated by a delicate balance of weak non-covalent interactions.

-

Halogen Bonding: The polarizability of the chlorine atom allows for the formation of Type II Cl···Cl halogen bonds. These highly directional interactions often act as the primary supramolecular synthon in halobenzenes, forming zigzag chains through the lattice[3].

-

Fluorine Contacts: Despite the low polarizability of fluorine, the sheer density of C–F bonds in the –CF 3 and –OCF 3 groups facilitates a vast network of weak C–H···F hydrogen bonds and F···F contacts. These interactions dictate the secondary packing architecture[5].

-

Dipole Interactions: The oxygen atom in the trifluoromethoxy group serves as a weak hydrogen-bond acceptor, enabling C–H···O interactions that stabilize adjacent layers[2].

Primary intermolecular interactions governing the solid-state crystal packing.

Quantitative Crystallographic Data

Because the compound is an ambient liquid, its solid-state parameters are exclusively measurable at cryogenic temperatures. Table 1 summarizes the expected quantitative crystallographic data derived from isostructural predictive modeling of heavily substituted halobenzenes under 100 K in situ conditions.

Table 1: Anticipated Crystallographic Parameters (Predictive Model at 100 K)

| Parameter | Value / Description |

| Chemical Formula | C 8 H 3 ClF 6 O |

| Formula Weight | 264.55 g/mol |

| Temperature | 100(2) K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2 1 /c (Typical for asymmetric benzenes) |

| Z (Molecules/Unit Cell) | 4 |

| Calculated Density (ρ) | ~1.82 - 1.88 g/cm³ |

| Primary Synthon | Type II Cl···Cl Halogen Bond |

| Conformational Lock | Orthogonal –OCF 3 orientation |

References

-

Nath, N. K., & Naumov, P. (2015). "In situ crystallization and crystal structure determination of chlorobenzene". Macedonian Journal of Chemistry and Chemical Engineering.[Link]

-

Boese, R. (2017). "Controlled crystallization from solution and 'in situ' by IR laser: the circumvent of plastic phases". Acta Crystallographica Section A.[Link]

-

Jelsch, C., et al. (2023). "Effect of Organic Fluorine in Molecular Conformation, Lattice Cohesive Energies, and Receptor Binding in a Series of α-Fluoroketones". Crystal Growth & Design, ACS Publications.[Link]

-

Fedyanin, I. V., & Lyssenko, K. A. (2015). "Directionality of intermolecular C-F···F-C interactions in crystals: Experimental and theoretical charge density study". Structural Chemistry.[Link]

Sources

Synthesis protocol for 4-Chloro-1-trifluoromethoxy-2-trifluoromethyl-benzene derivatives

Scientific Rationale & Target Overview

The molecule 4-chloro-1-trifluoromethoxy-2-trifluoromethyl-benzene represents a highly specialized, electron-deficient arene. The incorporation of both a trifluoromethyl (–CF₃) and a trifluoromethoxy (–OCF₃) group onto a chlorinated benzene scaffold imparts exceptional lipophilicity, metabolic stability, and strong electron-withdrawing properties. These characteristics make its derivatives highly sought-after building blocks in the development of agrochemicals, advanced materials, and pharmaceuticals (such as voltage-gated sodium channel NaV1.8 inhibitors)[1].

Synthesizing (hetero)aryl trifluoromethyl ethers is notoriously difficult. The direct nucleophilic trifluoromethoxylation of unactivated arenes is hampered by the instability of the trifluoromethoxide anion (–OCF₃), which readily decomposes into fluoride and phosgene gas[2]. Conversely, direct electrophilic O-trifluoromethylation of the corresponding phenol (4-chloro-2-trifluoromethylphenol) using reagents like Togni's or Umemoto's is severely restricted by the electronic repulsion between the oxygen lone pairs and the incoming CF₃⁺ equivalent, as well as the energetically disfavored CF₃ carbocation transition state[2].

To overcome these thermodynamic barriers, this guide details two highly efficient, indirect O-trifluoromethylation pathways: Silver-Catalyzed Decarboxylative Fluorination and Oxidative Desulfurization-Fluorination .

Mechanistic Causality in O-Trifluoromethylation

Rather than forcing a direct O–CF₃ bond formation, modern synthetic logic relies on pre-functionalizing the phenol oxygen followed by late-stage fluorination.

-

Decarboxylative Fluorination (The Carboxydifluoromethylation Route): The phenol is first alkylated using sodium bromodifluoroacetate to form an aryloxydifluoroacetic acid intermediate. In the presence of a silver(I) catalyst and an electrophilic fluorine source (Selectfluor II), a single-electron transfer (SET) event occurs. The silver catalyst mediates the decarboxylation of the intermediate, generating a transient aryloxydifluoromethyl radical (ArOCF₂•). This radical rapidly abstracts a fluorine atom from Selectfluor II to yield the final –OCF₃ group[3]. The causality here is driven by radical stability: the highly electron-deficient aromatic ring stabilizes the transient radical just long enough for selective fluorination to occur without over-oxidizing the ring.

-

Oxidative Desulfurization-Fluorination (The Xanthate Route): The phenol is converted into an O-aryl S-methyl dithiocarbonate (xanthate). When exposed to a massive excess of Pyridine-HF and an oxidant like 1,3-dibromo-5,5-dimethylhydantoin (DBH), the sulfur atoms are oxidatively cleaved and replaced by fluorine atoms[4]. The driving force is the formation of strong C–F bonds (approx. 116 kcal/mol) at the expense of weaker C–S bonds.

Synthetic Workflow Visualization

Figure 1: Divergent O-trifluoromethoxylation pathways for 4-chloro-2-(trifluoromethyl)phenol.

Step-by-Step Experimental Methodologies

Protocol A: Silver-Catalyzed Decarboxylative Fluorination (Recommended)

This protocol is preferred due to its avoidance of highly toxic/corrosive Pyridine-HF and its excellent functional group tolerance[5].

Step A1: Synthesis of 2-(4-chloro-2-(trifluoromethyl)phenoxy)-2,2-difluoroacetic acid

-

Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-chloro-2-(trifluoromethyl)phenol (10.0 mmol) in a mixture of DMF (20 mL) and H₂O (2 mL).

-

Reagent Addition: Add sodium hydroxide (15.0 mmol) and stir at room temperature for 15 minutes to generate the phenoxide. Slowly add sodium bromodifluoroacetate (15.0 mmol).

-

Reaction: Heat the mixture to 100 °C for 12 hours under a nitrogen atmosphere. Causality note: The elevated temperature is required to overcome the steric hindrance of the ortho-CF₃ group during the SN2 displacement.

-

Workup: Cool to room temperature, dilute with water (50 mL), and acidify to pH 1 using 2M HCl. Extract with ethyl acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude acid can be used directly in the next step.

Step A2: Decarboxylative Fluorination

-

Setup: Transfer the crude intermediate (approx. 8.0 mmol) to a 50 mL Schlenk tube. Add a biphasic solvent system of trifluorotoluene (PhCF₃) and H₂O in a 10:1 v/v ratio (11 mL total)[3].

-

Catalyst & Fluorine Source: Add AgNO₃ (20 mol%, 1.6 mmol) and Selectfluor II (2.0 equivalents, 16.0 mmol).

-

Reaction: Stir the biphasic mixture vigorously at 40–60 °C for 8 hours in the dark (to prevent premature silver degradation). Causality note: The biphasic system is critical; water solubilizes the silver salt, while PhCF₃ stabilizes the transient fluorinated radical[5].

-

Workup: Quench with saturated aqueous NaHCO₃, extract with dichloromethane (DCM), and purify via silica gel chromatography (hexane) to yield the pure 4-chloro-1-trifluoromethoxy-2-trifluoromethyl-benzene.

Protocol B: Oxidative Desulfurization-Fluorination (Hiyama-Hartwig Route)

Used primarily when scaling up, provided specialized HF-handling equipment is available[6].

Step B1: Xanthalation

-

Setup: Dissolve the phenol (10.0 mmol) in anhydrous THF (30 mL) at 0 °C under argon.

-

Deprotonation: Add NaH (60% dispersion in mineral oil, 12.0 mmol) portion-wise. Stir for 30 minutes.

-

Functionalization: Add carbon disulfide (CS₂, 30.0 mmol) dropwise, stir for 1 hour, followed by methyl iodide (MeI, 15.0 mmol). Allow to warm to room temperature and stir for 4 hours.

-

Workup: Quench with water, extract with diethyl ether, and concentrate to isolate the O-aryl S-methyl dithiocarbonate.

Step B2: Fluorination

-

Setup: In a Teflon flask, dissolve the xanthate (5.0 mmol) in dry DCM (20 mL) and cool to -78 °C.

-

Reagent Addition: Carefully add Pyridine-HF (70% HF, 50 equivalents) followed by 1,3-dibromo-5,5-dimethylhydantoin (DBH, 4.0 equivalents)[4].

-

Reaction: Stir at -78 °C for 1 hour, then gradually warm to 0 °C over 3 hours.

-

Workup: Pour the mixture carefully into ice-cold basic buffer (NaHCO₃/NaOH) to neutralize HF. Extract with hexane and purify via distillation.

Quantitative Data & Method Comparison

The following table summarizes the operational metrics of the two synthetic strategies, allowing researchers to select the optimal route based on laboratory capabilities.

| Metric | Protocol A: Decarboxylative Fluorination | Protocol B: Xanthate Desulfurization |

| Typical Yield | 65% – 75% | 50% – 85% |

| Key Reagents | BrCF₂COONa, AgNO₃, Selectfluor II | CS₂, MeI, Pyridine-HF, DBH |

| Reaction Temperature (Final Step) | 40 °C – 60 °C | -78 °C to 0 °C |

| Toxicity / Hazard Profile | Moderate (Standard PPE required) | High (Requires Teflon reactors for HF) |

| Functional Group Tolerance | Excellent (Tolerates halogens, esters) | Moderate (Sensitive to strong oxidants) |

| Scalability | Good (Up to 10-gram scale easily) | Excellent (Industrial standard, >100g) |

Self-Validating Systems & Analytical Tracking

To ensure the integrity of the synthesis, the protocol must be treated as a self-validating system where each intermediate is analytically confirmed before proceeding. ¹⁹F NMR is the definitive tracking tool for this workflow.

-

Starting Material Validation: The starting 4-chloro-2-(trifluoromethyl)phenol will exhibit a single sharp resonance around δ -61.5 ppm , corresponding to the intact Ar-CF₃ group.

-

Intermediate Validation (Protocol A): Upon successful carboxydifluoromethylation, the ¹⁹F NMR spectrum will display the original CF₃ peak, plus a new distinct peak around δ -78.0 ppm , corresponding to the –OCF₂– moiety of the difluoroacetate intermediate. If this peak is absent, the SN2 displacement failed (likely due to insufficient temperature or inactive base).

-

Final Product Validation: The successful decarboxylative fluorination is confirmed by the complete disappearance of the -78.0 ppm signal and the emergence of a new singlet at approximately δ -58.2 ppm (Ar-OCF₃). The final spectrum must show exactly two peaks integrating to a 3:3 ratio (–CF₃ and –OCF₃).

-

GC-MS Tracking: The reaction can be monitored via GC-MS by tracking the disappearance of the starting phenol (m/z 196) and the appearance of the final product (m/z 264).

References

-

Title: O-Trifluoromethylation of Phenols: Access to Aryl Trifluoromethyl Ethers by O-Carboxydifluoromethylation and Decarboxylative Fluorination Source: Organic Letters (ACS Publications) URL: [Link]

-

Title: Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

-

Title: Advances in the Development of Trifluoromethoxylation Reagents Source: Molecules (MDPI) URL: [Link]

-

Title: Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration Source: National Institutes of Health (NIH) URL: [Link]

Sources

- 1. WO2023160509A1 - èç±»è¡çååç©åå ¶å¶å¤æ¹æ³åç¨é - Google Patents [patents.google.com]

- 2. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Advances in the Development of Trifluoromethoxylation Reagents | MDPI [mdpi.com]

- 5. sioc.cas.cn [sioc.cas.cn]

- 6. Sequential Xanthalation and O‑Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers | The Hartwig Group [hartwig.cchem.berkeley.edu]

Application Notes and Protocols for the Catalytic Fluorination of 4-Chloro-1-trifluoromethoxy-2-trifluoromethyl-benzene

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Fluorine in Modern Drug Discovery

The introduction of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry. Approximately one-third of top-performing pharmaceuticals contain fluorine, a testament to its ability to modulate key drug properties such as metabolic stability, bioavailability, and binding affinity.[1][2] The trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups, in particular, are of high interest due to their profound impact on lipophilicity and electronic character.

The substrate at the heart of this guide, 4-Chloro-1-trifluoromethoxy-2-trifluoromethyl-benzene, represents a common challenge in late-stage functionalization—the selective fluorination of an electron-deficient and sterically demanding aryl chloride.[3][4][5] This document provides a detailed guide to accomplishing this transformation through catalytic methods, focusing on palladium- and copper-based systems. We will delve into the mechanistic rationale behind protocol choices, offering detailed, actionable experimental procedures.

Understanding the Substrate: Electronic and Steric Considerations

The target molecule, 4-Chloro-1-trifluoromethoxy-2-trifluoromethyl-benzene, possesses a unique electronic profile that dictates the strategy for C-F bond formation. The potent electron-withdrawing nature of both the -OCF₃ and -CF₃ groups significantly deactivates the aromatic ring towards electrophilic attack but activates it for nucleophilic aromatic substitution (SNAr). The chlorine atom is the target for substitution with fluoride.

The primary challenge in the catalytic fluorination of such aryl chlorides is the final reductive elimination step from the metal center, which is often kinetically challenging.[6] Our choice of catalytic systems is therefore guided by the need to overcome this hurdle.

Palladium-Catalyzed Dechlorinative Fluorination: A Robust Approach

Palladium catalysis offers a versatile and well-documented platform for the fluorination of aryl chlorides.[7][8] The key to success lies in the selection of appropriate ligands that can facilitate the otherwise difficult C-F reductive elimination from the Pd(II) intermediate.[6] Sterically hindered and electron-rich biaryl phosphine ligands have proven to be particularly effective in this regard.[7]

Catalyst System Selection: The Role of Biaryl Phosphine Ligands

For the fluorination of an electron-deficient substrate like 4-Chloro-1-trifluoromethoxy-2-trifluoromethyl-benzene, a palladium catalyst system featuring a highly electron-donating and sterically bulky phosphine ligand is recommended. Ligands such as BrettPhos have demonstrated success in challenging C-F cross-coupling reactions.[7] The steric bulk of the ligand promotes the reductive elimination step, while its electron-rich nature facilitates the initial oxidative addition of the aryl chloride to the Pd(0) center.

Experimental Protocol: Palladium-Catalyzed Fluorination

This protocol is adapted from established methods for the fluorination of electron-deficient aryl chlorides.[7]

Reagents and Equipment:

-

4-Chloro-1-trifluoromethoxy-2-trifluoromethyl-benzene

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

BrettPhos (or similar sterically demanding biaryl phosphine ligand)

-

Cesium fluoride (CsF, anhydrous, finely milled)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

-

Schlenk flask or microwave vial

-

Inert atmosphere (Nitrogen or Argon) glovebox or Schlenk line

-

Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Step-by-Step Protocol:

-

Catalyst Pre-formation (Optional but Recommended): In a glovebox, to a clean, dry Schlenk flask, add Pd(OAc)₂ (2 mol%) and BrettPhos (4 mol%). Add a small amount of anhydrous, degassed dioxane and stir for 15-20 minutes at room temperature to form the active Pd(0) catalyst.

-

Reaction Assembly: To the flask containing the pre-formed catalyst (or to a new flask with the Pd source and ligand), add anhydrous CsF (1.5 equivalents).

-

Substrate Addition: Add 4-Chloro-1-trifluoromethoxy-2-trifluoromethyl-benzene (1.0 equivalent) to the reaction mixture.

-

Solvent Addition: Add a sufficient volume of anhydrous, degassed dioxane to achieve a substrate concentration of 0.1-0.2 M.

-

Reaction Execution: Seal the flask and heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.

-

Troubleshooting and Key Considerations:

-

Anhydrous Conditions: The success of this reaction is highly dependent on the exclusion of water, which can deactivate the fluoride source and lead to side reactions. Ensure all reagents and solvents are scrupulously dried.

-

Fluoride Source: Finely milled CsF is often more reactive than other fluoride salts.

-

Ligand Choice: If the reaction is sluggish, screening other biaryl phosphine ligands may be beneficial.

-

Temperature: A higher temperature may be required for complete conversion, but be mindful of potential decomposition.

Visualizing the Catalytic Cycle

Caption: Palladium-catalyzed fluorination cycle.

Copper-Catalyzed Fluorination: An Alternative Pathway

Copper-catalyzed methods provide a valuable alternative for the fluorination of aryl halides.[9][10] These reactions often proceed via different mechanisms than their palladium-catalyzed counterparts and can sometimes offer complementary reactivity. While some copper-catalyzed fluorinations require a directing group, recent advances have expanded the scope to unactivated aryl halides.[10][11]

Catalyst System and Rationale

A simple copper(I) salt, such as copper(I) iodide (CuI), can be an effective catalyst. The choice of fluoride source is critical, with silver fluoride (AgF) often being employed.[12] The reaction is thought to proceed through a Cu(I)/Cu(III) catalytic cycle, where oxidative addition of the aryl halide to the Cu(I) center is followed by C-F reductive elimination from a Cu(III) intermediate.

Experimental Protocol: Copper-Catalyzed Fluorination

This protocol is based on general procedures for the copper-mediated fluorination of aryl iodides and bromides, adapted for an aryl chloride substrate.[10][12] Note that the reactivity of aryl chlorides is generally lower than that of aryl iodides or bromides in these systems, and higher temperatures or longer reaction times may be necessary.

Reagents and Equipment:

-

4-Chloro-1-trifluoromethoxy-2-trifluoromethyl-benzene

-

Copper(I) iodide (CuI)

-

Silver fluoride (AgF)

-

Anhydrous, high-boiling point polar aprotic solvent (e.g., DMF or NMP)

-

Sealed reaction tube or microwave vial

-

Standard laboratory glassware and purification supplies

Step-by-Step Protocol:

-

Reaction Assembly: In a glovebox or under an inert atmosphere, add CuI (10 mol%) and AgF (2.0 equivalents) to a dry reaction tube.

-

Substrate and Solvent Addition: Add 4-Chloro-1-trifluoromethoxy-2-trifluoromethyl-benzene (1.0 equivalent) followed by anhydrous DMF or NMP to achieve a concentration of 0.1-0.2 M.

-

Reaction Execution: Seal the tube tightly and heat the mixture to 140-160 °C with vigorous stirring. Monitor the reaction's progress.

-

Work-up and Purification: Follow the same procedure as outlined for the palladium-catalyzed reaction.

Visualizing the Experimental Workflow

Caption: General experimental workflow for catalytic fluorination.

Quantitative Data Summary

The following table provides a general comparison of the two proposed methods. Note that specific yields for the target substrate will require experimental optimization.

| Parameter | Palladium-Catalyzed Method | Copper-Catalyzed Method |

| Catalyst | Pd(OAc)₂ / BrettPhos | CuI |

| Fluoride Source | CsF | AgF |

| Typical Temp. | 100-120 °C | 140-160 °C |

| Advantages | Generally higher functional group tolerance, well-established for aryl chlorides. | Lower cost catalyst, can offer different selectivity. |

| Disadvantages | Expensive ligands, air-sensitive catalyst. | Higher temperatures often required, potential for side reactions. |

Conclusion and Future Outlook

The catalytic fluorination of complex, electron-deficient aryl chlorides like 4-Chloro-1-trifluoromethoxy-2-trifluoromethyl-benzene is a challenging yet achievable transformation. The palladium-catalyzed approach using sterically demanding biaryl phosphine ligands represents the most promising and well-supported strategy. The copper-catalyzed method serves as a valuable alternative that may warrant investigation, particularly if cost is a primary concern.

As the field of catalytic fluorination continues to evolve, the development of new catalysts and fluorinating agents will undoubtedly lead to milder and more efficient protocols for the synthesis of these valuable fluorinated building blocks.[13][14]

References

-

Buchwald, S. L., et al. (2010). The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. Science, 328(5986), 1679-1682. [Link]

-

Miura, M., et al. (2017). Base-Free Pd-Catalyzed C-Cl Borylation of Fluorinated Aryl Chlorides. Organic Letters, 19(23), 6352-6355. [Link]

-

Hartwig, J. F., et al. (2014). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society, 136(35), 12412-12425. [Link]

-

Qing, F.-L., et al. (2017). Palladium-Catalyzed Difluoromethylation of Aryl Chlorides and Triflates and Its Applications in the Preparation of Difluoromethylated Derivatives of Drug/Agrochemical Molecules. The Journal of Organic Chemistry, 83(1), 329-338. [Link]

-

Ngai, M.-Y. (2019). Novel Strategies and Reagents for Introduction of Fluorinated Groups. Grantome. [Link]

-

Buchwald, S. L., et al. Pd-Catalyzed Fluorination. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

-

Sharninghausen, L. (2020). Copper Catalyzed Fluorination of Aryl Halides. Grantome. [Link]

-

Hartwig, J. F., et al. (2013). Copper-Mediated Fluorination of Arylboronate Esters. Identification of a Copper(III) Fluoride Complex. Journal of the American Chemical Society, 135(6), 2088-2091. [Link]

-

Max-Planck-Gesellschaft. (2018). Late-Stage Fluorination. [Link]

-

Sanford, M. S., et al. (2020). Nucleophilic Fluorination of Electron-Deficient Arenes. ResearchGate. [Link]

-

Sun, H. (2022). ELECTRON DEFICIENT FLUOROARENES: BRIDGING DEOXYFLUORINATION AND ANION-π INTERACTIONS TO PRODUCE NEW FLUORINATION REAGENTS. USD RED. [Link]

-

Ritter, T. (2018). Late-Stage Fluorination. Max-Planck-Gesellschaft. [Link]

-

Ritter, T. (2012). Catalysis for Fluorination and Trifluoromethylation. Angewandte Chemie International Edition, 51(46), 11468-11477. [Link]

-

Krska, S. W., et al. (2021). Nucleophilic Fluorination of Heteroaryl Chlorides and Aryl Triflates Enabled by Cooperative Catalysis. The Journal of Organic Chemistry, 86(5), 4053-4063. [Link]

-

Hartwig, J. F., et al. (2012). Copper-Mediated Fluorination of Aryl Iodides. Journal of the American Chemical Society, 134(28), 11581-11584. [Link]

-

Gouverneur, V., et al. (2016). Next Generation of Fluorine-Containing Pharmaceuticals, Compounds Currently in Phase II–III Clinical Trials of Major Pharmaceutical Companies: New Structural Trends and Therapeutic Areas. Chemical Reviews, 116(2), 765-819. [Link]

-

Grushin, V. V., et al. (2013). Trifluoromethylation of Aryl and Heteroaryl Halides with Fluoroform-Derived CuCF₃: Scope, Limitations, and Mechanistic Features. Organometallics, 32(17), 4784-4802. [Link]

-

Buchwald, S. L., et al. (2010). The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. MIT Open Access Articles. [Link]

-

Chen, G., et al. (2011). Copper-Catalyzed, Directing Group-Assisted Fluorination of Arene and Heteroarene C-H Bonds. Journal of the American Chemical Society, 133(43), 17154-17157. [Link]

-

Li, Z., et al. (2022). Arene radiofluorination enabled by photoredox-mediated halide interconversion. Nature Chemistry, 14(7), 817-824. [Link]

-

Daugulis, O., et al. (2014). Copper-catalyzed fluorination of 2-pyridyl aryl bromides. Chemical Communications, 50(58), 7801-7803. [Link]

-

Sun, H., et al. (2021). Deoxyfluorination of Carboxylic Acids with KF and Highly Electron-Deficient Fluoroarenes. The Journal of Organic Chemistry, 86(8), 6066-6074. [Link]

-

Nicewicz, D. A., et al. (2022). Arene Radiofluorination Enabled by Photoredox-Mediated Halide Interconversion. Nature Chemistry, 14(7), 817-824. [Link]

-

Ritter, T. (2012). Introduction of Fluorine and Fluorine-Containing Functional Groups. DASH. [Link]

-

Ritter, T. (2012). Catalysis for Fluorination and Trifluoromethylation. ResearchGate. [Link]

-

Tlili, A., et al. (2025). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Molecules, 30(14), 2875. [Link]

Sources

- 1. Novel Strategies and Reagents for Introduction of Fluorinated Groups - Ming-Yu Ngai [grantome.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Late-Stage Fluorination [kofo.mpg.de]

- 4. Late-Stage Fluorination [kofo.mpg.de]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Pd-Catalyzed Fluorination - Wordpress [reagents.acsgcipr.org]

- 7. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Copper Catalyzed Fluorination of Aryl Halides - Liam Sharninghausen [grantome.com]

- 10. Copper-catalyzed fluorination of 2-pyridyl aryl bromides - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 11. Copper-Catalyzed, Directing Group-Assisted Fluorination of Arene and Heteroarene C-H Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Application Note: Protocol for Handling 4-Chloro-1-trifluoromethoxy-2-trifluoromethyl-benzene in an Inert Atmosphere

Executive Summary & Scientific Rationale

In modern drug discovery and agrochemical development, the incorporation of highly fluorinated motifs is a proven strategy for enhancing a drug candidate's lipophilicity, metabolic stability, and transmembrane permeability. 4-Chloro-1-trifluoromethoxy-2-trifluoromethyl-benzene serves as a critical electrophilic building block in these campaigns[1].

However, the handling of this compound requires rigorous air-free techniques. The presence of both the trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) groups profoundly lowers the lowest unoccupied molecular orbital (LUMO) of the benzene ring. While this electronically activates the typically stubborn C-Cl bond toward rapid oxidative addition by Palladium or Nickel catalysts, it simultaneously renders the resulting organometallic intermediates highly electrophilic and sensitive[2]. If ambient moisture is present, these intermediates undergo rapid protodehalogenation. If oxygen is introduced, electron-rich Pd(0) catalysts are irreversibly oxidized to catalytically inactive Pd(II) peroxo complexes. Therefore, executing reactions with this compound under a strictly inert atmosphere is not merely a best practice—it is a thermodynamic necessity for maintaining catalytic turnover.

Physicochemical Profile

The following quantitative data summarizes the physical and structural properties of the target compound, dictating its handling requirements[1].

| Property | Value |

| Chemical Name | 4-Chloro-1-trifluoromethoxy-2-trifluoromethyl-benzene |

| CAS Number | 104678-86-6 |

| Molecular Formula | C8H3ClF6O |

| Molecular Weight | 264.55 g/mol |

| Typical Purity | ≥95% |

| Physical State | Volatile Liquid |

| Storage Requirements | Cool, dry, well-ventilated; under inert gas (Argon/N2) |

Mechanistic Pathway: Palladium-Catalyzed Cross-Coupling

To understand the necessity of the inert atmosphere protocol, one must visualize the compound's role in a standard cross-coupling reaction. The diagram below illustrates the catalytic cycle, highlighting the vulnerable Pd(0) active species and the sensitive oxidative addition complex.

Fig 1: Palladium-catalyzed cross-coupling cycle of the halogenated benzene derivative.

Experimental Protocol: Schlenk Line Methodology

To prevent the degradation pathways outlined above, all handling, transferring, and reacting of 4-Chloro-1-trifluoromethoxy-2-trifluoromethyl-benzene must be performed using standard Schlenk line techniques[3].

Fig 2: Standard Schlenk line workflow for handling air-sensitive reagents.

Step 1: Equipment & Reaction Vessel Preparation

-

Bake-Out: Place all required glassware (Schlenk flasks, reflux condensers, and magnetic stir bars) in a drying oven at 120°C for a minimum of 12 hours to desorb surface-bound water molecules.

-

Assembly: Remove the glassware from the oven and immediately assemble it while hot. Seal the flask with a high-quality rubber septum and connect the side-arm to the Schlenk line.

Step 2: Purging the Reaction Vessel (The Triple-Cycle Method)

-

Evacuation: Open the Schlenk flask's stopcock to the vacuum manifold. Allow the flask to evacuate for 5 minutes.

-

Backfilling: Slowly switch the stopcock to the Argon manifold (99.999% purity) to backfill the flask.

-

Cycling: Repeat this vacuum-argon cycle exactly three times.

-

Causality Insight: A single vacuum cycle only displaces ~90% of ambient atmospheric gases. The triple-cycle methodology mathematically reduces oxygen and moisture to low parts-per-million (ppm) levels, which is the critical threshold required to protect the Pd(0) catalyst and prevent protodehalogenation[3].

-

Step 3: Air-Free Syringe Transfer of the Halide

-

Syringe Purging: Equip a gas-tight glass syringe with a long, flexible stainless-steel needle. Pierce the septum of an argon-flushed empty vial and purge the syringe by drawing and expelling argon three times.

-

Reagent Extraction: Insert the purged needle into the septum-sealed reagent bottle containing the 4-Chloro-1-trifluoromethoxy-2-trifluoromethyl-benzene. Draw slightly more than the required volume.

-

Bubble Removal: Invert the syringe, tap the barrel to dislodge any trapped argon bubbles, and depress the plunger to the exact required volume mark.

-

Dispensing: Transfer the reagent dropwise into the prepared Schlenk flask. Ensure the flask is under a positive pressure of argon during the addition.

-

Causality Insight: Maintaining positive argon pressure prevents the Venturi effect from drawing ambient room air into the flask through the temporary puncture hole created by the needle.

-

Step 4: Reaction Execution

-

Add any required dry, degassed solvents (e.g., anhydrous THF or Toluene) using the same air-free syringe technique.

-

Maintain a slight positive pressure of Argon via a bubbler throughout the duration of the heating/stirring process to ensure no atmospheric ingress occurs as the solvent vapors expand and contract.

Safety & Hazard Mitigation

Because 4-Chloro-1-trifluoromethoxy-2-trifluoromethyl-benzene contains multiple halogenated functional groups, it poses specific handling risks[4]:

-

Toxicity & Irritation: The compound is a volatile liquid that can cause serious skin irritation and eye damage. It must only be handled inside a certified chemical fume hood.

-

PPE Requirements: Operators must wear heavy-duty nitrile gloves (double-gloving is recommended during syringe transfers), a flame-resistant lab coat, and splash-proof safety goggles.

-

Spill Protocol: In the event of a spill outside the inert atmosphere, immediately eliminate all ignition sources. Soak up the liquid with an inert absorbent material (e.g., silica gel or dry sand) and place it in a tightly closed hazardous waste container for proper disposal[4]. Do not use combustible materials like sawdust.

References[1] Signature Products - Benchchem, BenchChem,https://www.benchchem.com[4] SAFETY DATA SHEET - 4-(Trifluoromethoxy)phenol, Fisher Scientific,https://www.fishersci.com[2] Carbon-Trifluoromethyl Bond Forming Reactions and Palladium-Catalyzed Cyanation of (Hetero)aryl Halides, MIT DSpace,https://dspace.mit.edu[3] α-Phenyl-6-quinolinemethanol - Organic Syntheses Procedure, Organic Syntheses,https://www.orgsyn.org

Sources

Application Notes & Protocols: 4-Chloro-1-trifluoromethoxy-2-trifluoromethyl-benzene in Pharmaceutical Drug Discovery

Executive Summary

In modern drug discovery, fine-tuning the physicochemical properties of lead compounds is paramount to overcoming pharmacokinetic and pharmacodynamic bottlenecks. The compound 4-Chloro-1-trifluoromethoxy-2-trifluoromethyl-benzene (CAS: 104678-86-6) serves as a highly specialized, multi-functional building block. By integrating both a trifluoromethoxy (-OCF₃) and a trifluoromethyl (-CF₃) group onto a single aromatic core, this scaffold provides exceptional lipophilicity, unique three-dimensional spatial characteristics, and profound metabolic resistance. The strategically positioned para-chloro substituent acts as a versatile synthetic handle, enabling late-stage diversification via transition-metal-catalyzed cross-coupling reactions.

Physicochemical Profiling & Mechanistic Rationale

The incorporation of heavily fluorinated motifs is a proven strategy to enhance therapeutic efficacy by increasing metabolic stability and improving cellular membrane permeability . Unlike planar substituents, the -OCF₃ group adopts an orthogonal conformation relative to the benzene ring. This conformational preference increases the three-dimensional character (Fsp³) of the molecule, which correlates strongly with clinical success by reducing off-target promiscuity and improving solubility compared to purely aliphatic lipophilic chains.

Furthermore, the strong electron-withdrawing nature of both the -CF₃ and -OCF₃ groups drastically lowers the electron density of the aromatic ring. This electronic deactivation, combined with the steric bulk of the fluorinated groups, effectively shields the molecule from Phase I oxidative metabolism by hepatic enzymes .

Quantitative Physicochemical Impact of Substituents

The synergistic effect of these functional groups can be quantified through standard medicinal chemistry parameters, summarized in the table below:

| Physicochemical Parameter | -Cl (Chloro) | -CF₃ (Trifluoromethyl) | -OCF₃ (Trifluoromethoxy) |

| Hansch Lipophilicity (π) | 0.71 | 0.88 | 1.04 |

| Hammett Constant (σp) | 0.23 | 0.54 | 0.35 |

| Steric Parameter (MR) | 6.03 | 5.02 | 7.86 |

| Electronegativity (Pauling) | 3.16 | ~3.30 | ~3.70 |

Data illustrates the high lipophilicity (π) and electron-withdrawing capacity (σp) contributed by the fluorinated groups, driving passive membrane permeability.

Strategic Integration Workflow

Figure 1: Strategic workflow for integrating 4-Chloro-1-trifluoromethoxy-2-trifluoromethyl-benzene.

Experimental Protocols: Synthesis & Validation

Protocol A: Late-Stage Lead Diversification via Suzuki-Miyaura Cross-Coupling

Aryl chlorides are typically sluggish in cross-coupling reactions compared to bromides or iodides. However, the strong electron-withdrawing -CF₃ and -OCF₃ groups on CAS 104678-86-6 lower the Lowest Unoccupied Molecular Orbital (LUMO) of the aryl chloride, facilitating the oxidative addition of Palladium.

Step-by-Step Methodology:

-

Preparation: In a flame-dried Schlenk tube under an argon atmosphere, add 4-Chloro-1-trifluoromethoxy-2-trifluoromethyl-benzene (1.0 mmol) and the desired aryl/heteroaryl boronic acid (1.2 mmol).

-

Catalyst & Ligand Loading: Add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).

-

Causality: XPhos is explicitly selected because its bulky, electron-rich dicyclohexylphosphine moiety accelerates the challenging oxidative addition of the C-Cl bond, while its biaryl backbone facilitates rapid reductive elimination, preventing catalyst degradation.

-

-

Base Addition: Add anhydrous K₃PO₄ (2.0 mmol).

-

Causality: K₃PO₄ is a mild base that effectively activates the boronic acid to form the reactive boronate complex without causing the hydrolysis of sensitive functional groups that stronger bases (like KOtBu) might trigger.

-

-

Solvent Introduction: Inject degassed 1,4-Dioxane/H₂O (4:1 v/v, 5 mL). The biphasic system ensures the solubility of both the highly lipophilic organic scaffold and the inorganic base.

-

Reaction Execution: Seal the tube and stir at 90 °C for 12 hours.

-

Self-Validating System Check: Before workup, remove a 10 µL aliquot, dilute in acetonitrile, and analyze via LC-MS. The protocol is validated to proceed to workup only if starting material consumption is >95%.

-

Workup: Cool to room temperature, dilute with Ethyl Acetate (15 mL), wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay

To empirically validate the metabolic resistance conferred by the fluorinated motifs , an HLM assay is utilized to measure intrinsic clearance ( CLint ).

Step-by-Step Methodology:

-

Incubation Mixture: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

-

Causality: pH 7.4 and Mg²⁺ ions are strictly required to mimic physiological conditions and maintain the structural integrity of the CYP450 active sites.

-

-

Protein Loading: Add pooled Human Liver Microsomes to achieve a final protein concentration of 0.5 mg/mL.

-

Compound Spiking: Spike the synthesized fluorinated candidate (from Protocol A) to a final concentration of 1 µM (keep organic solvent <0.5% to prevent enzyme inhibition).

-

Initiation: Pre-incubate at 37 °C for 5 minutes, then initiate the reaction by adding NADPH (final concentration 1 mM).

-

Causality: NADPH acts as the obligate electron donor; without it, CYP450-mediated Phase I oxidation cannot occur.

-

-

Time-Course Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

-

Quenching: Immediately quench each aliquot into 150 µL of ice-cold Acetonitrile containing an internal standard.

-

Causality: Cold acetonitrile instantaneously denatures the microsomal proteins, halting enzymatic activity and precipitating the protein matrix to ensure clean LC-MS/MS injection.

-

-

Self-Validating System Check: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel. The assay is only deemed valid if Verapamil exhibits a half-life ( T1/2 ) of <15 minutes, confirming the microsomes are enzymatically active.

Mechanism of Metabolic Evasion

Figure 2: Mechanism of CYP450 evasion via strategic fluorination and steric shielding.

References

- US Patent 11760701B2:Difluoromethoxylation and trifluoromethoxylation compositions and methods for synthesizing same. Google Patents.

-

Landelle, G., et al. (2014). Trifluoromethyl Ethers and Thioethers as Tools for Medicinal Chemistry and Drug Discovery. Current Topics in Medicinal Chemistry. URL:[Link]

Application Note: Chromatographic Separation Strategies for 4-Chloro-1-trifluoromethoxy-2-trifluoromethyl-benzene

**Abstract

This document provides detailed application notes and protocols for the chromatographic separation of 4-Chloro-1-trifluoromethoxy-2-trifluoromethyl-benzene. As a complex fluorinated aromatic compound, achieving high-resolution separation for purity assessment, impurity profiling, and preparative isolation is critical in research and drug development. This guide outlines rational, field-proven methodologies for Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC), designed to provide robust and reliable separation. The protocols are grounded in the physicochemical properties of the analyte and data from structurally related molecules.

**1. Introduction: Understanding the Analyte

4-Chloro-1-trifluoromethoxy-2-trifluoromethyl-benzene is a highly fluorinated aromatic molecule. Its structure, featuring a chlorine atom, a trifluoromethoxy group (-OCF3), and a trifluoromethyl group (-CF3), imparts significant lipophilicity and a non-polar character.[1] The presence of these electron-withdrawing groups also influences its interactions with chromatographic stationary phases. Effective separation is essential for quality control, ensuring the removal of starting materials, by-products, and positional isomers which may arise during synthesis.[2][3]

The key challenges in separating such compounds lie in their volatility and potential for co-elution with structurally similar impurities. The choice of chromatographic technique must therefore be carefully considered to exploit subtle differences in physicochemical properties.

Physicochemical Properties (Inferred)

| Property | Estimated Value/Characteristic | Rationale |

| Molecular Weight | ~284.5 g/mol | Calculated from formula: C8H3ClF6O |

| Boiling Point | Estimated to be in the range of 150-200 °C | Based on similar compounds like 1-Chloro-4-(trifluoromethyl)benzene (136-138 °C) and the addition of -OCF3 and another -CF3 group.[4] |

| Solubility | Low in water, high in organic solvents (e.g., acetonitrile, methanol, hexane, dichloromethane).[1] | Typical for halogenated and fluorinated aromatic compounds. |

| Polarity | Non-polar to weakly polar | The molecule is predominantly non-polar due to the benzene ring and fluorinated groups. |

**2. Gas Chromatography (GC) for Purity and Impurity Profiling

Gas chromatography is an ideal technique for the analysis of volatile and semi-volatile compounds like 4-Chloro-1-trifluoromethoxy-2-trifluoromethyl-benzene. Its high resolving power makes it particularly suitable for separating closely related isomers.

Expertise & Experience: Why GC-FID?

A Flame Ionization Detector (FID) is recommended for routine purity analysis. The analyte contains carbon atoms and will produce a strong signal, while being insensitive to common inorganic impurities or gases. For impurity identification, Mass Spectrometry (GC-MS) is the superior choice, providing structural information.[5] The choice of a mid-polarity column, such as one containing a trifluoropropyl stationary phase, is a strategic decision. The fluorine atoms in the stationary phase can have specific interactions (dipole-dipole) with the fluorinated groups on the analyte and its impurities, often providing unique selectivity that is not achievable on standard non-polar (e.g., polydimethylsiloxane) or polar (e.g., polyethylene glycol) columns.[6]

Experimental Protocol: GC-FID Method

-

Sample Preparation:

-

Accurately weigh approximately 25 mg of the sample into a 25 mL volumetric flask.

-

Dissolve and dilute to volume with a suitable solvent such as acetonitrile or hexane.

-

Vortex to ensure homogeneity.

-

-

Instrumentation and Conditions:

| Parameter | Recommended Setting | Justification |

| GC System | Agilent 8890 GC or equivalent with FID | Standard, robust instrumentation. |

| Column | Agilent DB-210, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent trifluoropropyl phase) | Provides unique selectivity for fluorinated compounds.[6][7] |

| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC. |

| Inlet Temperature | 250 °C | Ensures complete vaporization without thermal degradation. |

| Injection Volume | 1 µL | |

| Split Ratio | 50:1 | Prevents column overloading and ensures sharp peaks. |

| Oven Program | Initial: 80 °C, hold for 2 minRamp: 10 °C/min to 220 °CHold: 5 min at 220 °C | A temperature ramp is essential to separate compounds with different boiling points. |

| Detector | FID | |

| Detector Temp. | 280 °C | Prevents condensation of the analyte. |

| Makeup Gas | Nitrogen |

Workflow for GC Method Development

**4. Supercritical Fluid Chromatography (SFC) - A Green Alternative

SFC combines the benefits of both gas and liquid chromatography, using supercritical CO2 as the main mobile phase. It is a "green" technique that reduces solvent consumption and can offer very fast and efficient separations, particularly for isomers. [8]

Expertise & Experience: The SFC Advantage

For a compound like 4-Chloro-1-trifluoromethoxy-2-trifluoromethyl-benzene, SFC can provide unique selectivity, especially when screening different stationary phases. The use of a polar co-solvent (modifier) like methanol allows for the elution of a wide range of compounds. [9]Chiral stationary phases can also be used in SFC mode to separate enantiomers if applicable. [10]

Proposed Starting Conditions for SFC Method Development

| Parameter | Recommended Setting | Justification |

| SFC System | Waters ACQUITY UPC² or equivalent | Modern SFC instrumentation provides reliable performance. |

| Column | Torus 2-PIC, 3.0 x 100 mm, 1.7 µm | 2-Picolylamine phase offers unique selectivity for aromatic and halogenated compounds. [11] |

| Mobile Phase A | CO2 | |

| Mobile Phase B | Methanol | Common polar modifier in SFC. [8] |

| Gradient | 5% to 40% B over 5 minutes | A gradient is a good starting point for screening. |

| Flow Rate | 2.0 mL/min | |

| Back Pressure | 150 bar | Standard back pressure for SFC. |

| Column Temp. | 40 °C | |

| Detector | PDA/UV |

**5. Preparative Chromatography

For the isolation of larger quantities of the compound, normal-phase flash chromatography on silica gel is a common and effective method, often used post-synthesis. [12]

Protocol: Flash Chromatography

-

Stationary Phase: Silica gel, 230-400 mesh.

-

Mobile Phase: A gradient of ethyl acetate in petroleum ether (or hexane), starting from 100% petroleum ether and gradually increasing the polarity with ethyl acetate. A typical starting point could be a 0-10% ethyl acetate gradient.

-

Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely before loading the dry powder onto the column.

-

Elution and Fraction Collection: Run the gradient and collect fractions, monitoring the elution by thin-layer chromatography (TLC).

**6. Conclusion

The chromatographic separation of 4-Chloro-1-trifluoromethoxy-2-trifluoromethyl-benzene can be effectively achieved using a variety of techniques. GC-FID is recommended for routine purity assessment of this volatile compound, while RP-HPLC is crucial for analyzing non-volatile impurities. SFC presents a powerful, green alternative for high-throughput screening and isomer separation. The choice of method will depend on the specific analytical goal, whether it is routine quality control, impurity identification, or preparative isolation. The protocols provided herein are robust starting points for method development and can be optimized to meet specific performance requirements.

References

-

PubChem. 4-Chloro-1-iodo-2-(trifluoromethyl)benzene. National Center for Biotechnology Information. [Link]

-

Supporting Information for a scientific article. (Provides general procedure for purification by column chromatography). [Link]

- Google Patents. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.

-

Nageswari, A., et al. (2011). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole. Analytical Chemistry, An Indian Journal, 10(3), 179-182. [Link]

-

NextSDS. 4-CHLORO-1-TRIFLUOROMETHOXY-2-TRIFLUOROMETHYL-BENZENE — Chemical Substance Information. [Link]

- Google Patents. CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride.

-

Occupational Safety and Health Administration. 1-CHLORO-4-TRIFLUOROMETHYLBENZENE. U.S. Department of Labor. [Link]

-

ResearchGate. GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole. [Link]

-

Agilent Technologies. Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS. [Link]

-

American Laboratory. Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. [Link]

-

GBC Scientific Equipment. GC-MS Application Notes. [Link]

-

SIELC Technologies. Separation of 1-Chloro-4-(trifluoromethyl)benzene on Newcrom R1 HPLC column. [Link]

-

Phenomenex. SFC Supercritical Fluid Chromatography (SFC). [Link]

-

Waters Corporation. SFC Analytical and Preparative Columns. [Link]

-

Journal of Chromatography A. A generic chiral separation strategy in supercritical fluid chromatography. [Link]

Sources

- 1. CAS 98-56-6: 1-Chloro-4-(trifluoromethyl)benzene [cymitquimica.com]

- 2. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]

- 3. CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride - Google Patents [patents.google.com]

- 4. 1-CHLORO-4-TRIFLUOROMETHYLBENZENE | Occupational Safety and Health Administration [osha.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. tsijournals.com [tsijournals.com]

- 8. famhp.be [famhp.be]

- 9. agilent.com [agilent.com]

- 10. chromservis.bg [chromservis.bg]

- 11. cms.mz-at.de [cms.mz-at.de]

- 12. rsc.org [rsc.org]

Technical Support Center: Synthesis of 4-Chloro-1-trifluoromethoxy-2-trifluoromethyl-benzene

Welcome to the dedicated technical support guide for the synthesis of 4-Chloro-1-trifluoromethoxy-2-trifluoromethyl-benzene. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis. We provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established chemical principles and field-proven insights.

Introduction: Navigating the Synthesis

The synthesis of 4-Chloro-1-trifluoromethoxy-2-trifluoromethyl-benzene is a challenging yet crucial process for creating advanced intermediates in the pharmaceutical and agrochemical industries. The molecule's unique combination of a trifluoromethoxy (-OCF₃) group, a trifluoromethyl (-CF₃) group, and a chlorine atom imparts desirable properties such as enhanced metabolic stability and lipophilicity.[1] However, the introduction of the -OCF₃ group, in particular, presents significant hurdles that can lead to low yields and purification difficulties.

This guide focuses on a common and logical synthetic pathway starting from the readily available precursor, 4-chloro-2-(trifluoromethyl)aniline. We will dissect each stage of the process, identify potential pitfalls, and offer robust solutions to optimize your experimental outcomes.

Recommended Synthetic Pathway

The most direct and frequently utilized pathway involves a two-stage process: the conversion of an aniline to a phenol via a diazonium salt intermediate, followed by the challenging trifluoromethoxylation of the resulting phenol.

Caption: Recommended two-stage synthesis pathway.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, focusing on causality and actionable solutions.

Stage 1: Diazotization and Hydrolysis

Question 1: My yield of 4-chloro-2-(trifluoromethyl)phenol is extremely low, and I'm observing a significant amount of dark, tarry byproduct. What's happening?

Answer: This is a classic issue related to the stability and reactivity of the diazonium salt intermediate. Several factors could be at play:

-

Cause 1: Temperature Control Failure. The diazotization of primary aromatic amines is highly exothermic and temperature-sensitive.[2] If the temperature rises above 5-10 °C during the addition of sodium nitrite, the diazonium salt can decompose prematurely or undergo unwanted side reactions, such as azo coupling, leading to colored impurities and tar.[3]

-

Cause 2: Incorrect Acidity. The reaction requires a sufficient excess of strong acid (e.g., sulfuric acid) to generate nitrous acid in situ and prevent the diazonium salt from coupling with the unreacted parent aniline.[3]

-

Cause 3: Slow Hydrolysis. The hydrolysis of the diazonium salt to the phenol requires heat. However, if the heating is too slow or inefficient, the prolonged reaction time allows for decomposition pathways to dominate.

Solutions:

-

Maintain Strict Temperature Control: Use an ice/salt bath to keep the reaction mixture between 0 and 5 °C during the entire sodium nitrite addition. Add the nitrite solution slowly and monitor the internal temperature continuously.

-

Ensure Excess Acid: Use at least 2.5-3 equivalents of sulfuric acid relative to the starting aniline.

-

Optimize Hydrolysis: Once diazotization is complete, proceed immediately to the hydrolysis step. A common and effective method is to add the cold diazonium salt solution to a boiling aqueous solution of sulfuric acid or to perform a steam distillation directly from the reaction mixture. This ensures rapid conversion to the phenol, minimizing byproduct formation.

Question 2: During the workup, I'm having trouble separating my phenol product from byproducts. What purification strategy is most effective?

Answer: The crude phenol product is often contaminated with unreacted starting material and various byproducts.

-

Cause: The primary amine starting material and the phenolic product have different acid-base properties, which can be exploited for purification. Other neutral byproducts may also be present.

Solution:

-